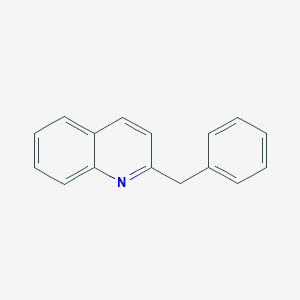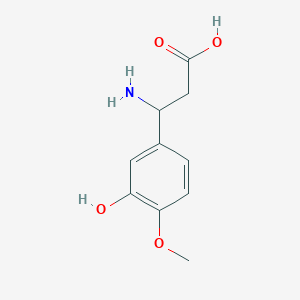
1H-インドール-6-カルボキサミド
概要
説明
1H-Indole-6-carboxamide is a chemical compound that belongs to the class of indole carboxamides. Indole carboxamides are an important class of compounds due to their diverse biological activities and their presence in many pharmacologically active molecules. The indole moiety is a common and important core structure in medicinal chemistry, and modifications on the indole ring can lead to compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of indole carboxamides can be achieved through various methods. One approach involves the palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion to produce 2-substituted 1H-indole-3-carboxamides . Another method includes the palladium-catalyzed heteroannulation of indole-1-carboxamides with60fullerene, leading to the formation of C60-fused indole derivatives . Additionally, chemoselective N-H or C-2 arylation of indole-2-carboxamides has been developed to synthesize indolo[1,2-a]quinoxalin-6-ones and 2,3'-spirobi[indolin]-2'-ones . A three-component interrupted Ugi reaction has also been reported for the synthesis of heteroarylogous 1H-indole-3-carboxamidines .
Molecular Structure Analysis
The molecular structure of indole carboxamides can be determined using techniques such as X-ray diffraction. For instance, the crystal structure of N-methyl-1H-indole-2-carboxamide has been described as consisting of an indole group with a N-methylcarboxamide group linked at the C2 position, and the molecular structure is essentially planar . Density functional theory (DFT) calculations can also be used for geometry optimization to understand the electronic structure of indole carboxamides .
Chemical Reactions Analysis
Indole carboxamides can undergo various chemical reactions. The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids is one such reaction, which allows for the formation of diverse products through selective C-C and C-C/C-N bond formation . The reactivity of indole carboxamides can be influenced by the presence of substituents on the indole ring, which can affect the outcome of reactions such as arylation or cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxamides are influenced by their molecular structure. Substituents on the indole ring can affect properties such as solubility, melting point, and biological activity. For example, structure-activity relationship studies have shown that certain substitutions on the indole ring enhance the CB1 allosteric modulating activity of 1H-indole-2-carboxamides . The inhibitory potency against the Na+/H+ exchanger is also affected by the position and nature of the substituents on the indole ring .
科学的研究の応用
抗HIV活性
インドール誘導体は、抗HIV活性を示すことが報告されています。 新規インドリルおよびオキソクロメニルキサントン誘導体の分子ドッキング研究は、抗HIV薬としての可能性を示しています .
植物ホルモン研究
インドール-3-酢酸: は、高等植物におけるトリプトファンの分解によって生成される植物ホルモンであり、植物の成長と発達研究において重要なインドール誘導体です .
神経保護
新規インドール誘導体は、細胞外酸性化をダウンレギュレートし、代謝性アシドーシスを改善する有望な結果を示しており、これは神経保護戦略に役立つ可能性があります .
化学合成
インドール構造は、複雑な分子を作成するための化学合成において広く見られます。 フィッシャーインドール合成は、インドールを用いて光学活性化合物を合成する一例です .
環状付加反応
インドールは、構造的に異なる化合物で、潜在的な薬理学的用途を持つ化合物を合成するために重要な環状付加反応において、汎用性の高いビルディングブロックとして役立ちます .
作用機序
- 1H-Indole-6-carboxamide is a derivative of the indole scaffold, a heterocyclic organic compound. It has a benzene ring fused to a pyrrole ring, with seven positions available for substitutions .
- The primary targets of this compound are likely enzymes and proteins due to the presence of a carboxamide moiety. This moiety forms hydrogen bonds with these biomolecules, often inhibiting their activity .
Target of Action
Mode of Action
1H-Indole-6-carboxamide . 🧪🔍🔬 .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1H-Indole-6-carboxamide, like other indole derivatives, has unique inhibitory properties. The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
The molecular mechanism of 1H-Indole-6-carboxamide is not entirely clear. The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
特性
IUPAC Name |
1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFFCRGGGXQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344172 | |
| Record name | 1H-Indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1670-88-8 | |
| Record name | 1H-Indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do structural modifications of 1H-Indole-6-carboxamide derivatives influence their binding affinity to Factor Xa?
A1: Research highlights the impact of structural variations on the binding affinity of 1H-Indole-6-carboxamide derivatives to Factor Xa, a key enzyme in the coagulation cascade. For instance, the study by [] investigates the crystal structure of Factor Xa in complex with the inhibitor 3-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclohexyl)-1H-indole-6-carboxamide. This detailed structural analysis provides insights into the specific interactions between the inhibitor and the active site of Factor Xa, paving the way for the development of more potent and selective anticoagulants.
Q2: Can you elaborate on the synthetic routes employed for the production of 1H-Indole-6-carboxamide derivatives?
A2: The synthesis of 1H-Indole-6-carboxamide derivatives often involves multi-step procedures. A commercially advantageous synthesis of 1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide is described in []. This method involves the coupling of (7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)acetaldehyde, obtained by oxidizing 8-(2-hydroxyethyl)-7-methoxy-2,2-dimethylchroman-4-one, with N-methyl-1-(piperidin-4-yl)-1H-indole-6-carboxamide. This approach underscores the potential for developing efficient and scalable synthetic strategies for these compounds.
Q3: What insights do we gain from the crystal structure of human BACE-1 complexed with a 1H-Indole-6-carboxamide derivative?
A3: The crystal structure of human BACE-1 (beta-secretase 1) in complex with 1-ethyl-N-((1S,2R)-2-hydroxy-3-(((3-(methyloxy)phenyl)methyl)amino)-1-(phenylmethyl)propyl)-4-(2-oxo-1- pyrrolidinyl)-1H-indole-6-carboxamide is analyzed in []. This structure provides a detailed view of the inhibitor's interaction with the enzyme's active site. This information is crucial for understanding the inhibitory mechanism and for guiding the design of novel BACE-1 inhibitors, which hold therapeutic potential for Alzheimer's disease.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







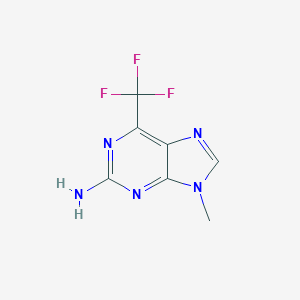
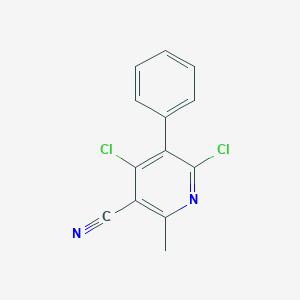



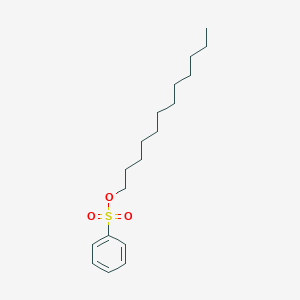
![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
